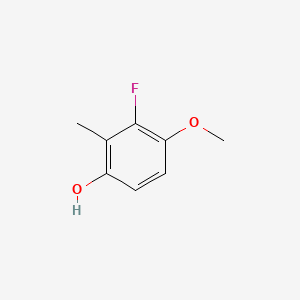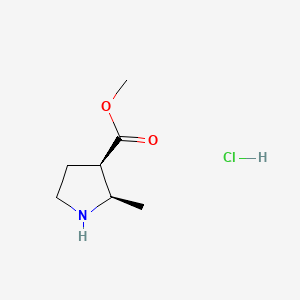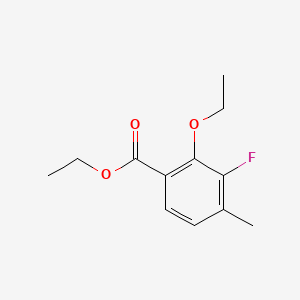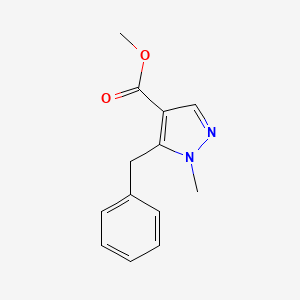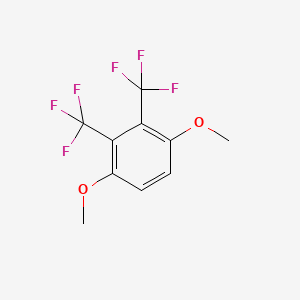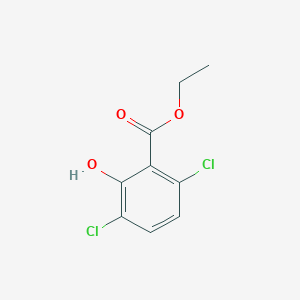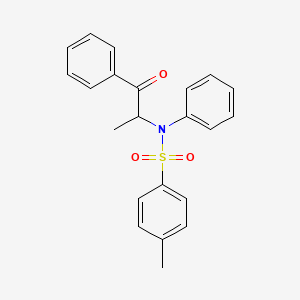
4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-(1-oxo-1-phenylpropan-2-yl)-N-phenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide: Known for its stability and reactivity.
N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide: Lacks the methyl group, which may affect its reactivity and stability.
4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylmethanesulfonamide: Contains a methanesulfonamide group instead of a benzenesulfonamide group, which can influence its chemical properties.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a methyl group and a benzenesulfonamide group. These features contribute to its distinct reactivity and stability, making it valuable in various scientific research applications.
Properties
CAS No. |
14370-78-6 |
|---|---|
Molecular Formula |
C22H21NO3S |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C22H21NO3S/c1-17-13-15-21(16-14-17)27(25,26)23(20-11-7-4-8-12-20)18(2)22(24)19-9-5-3-6-10-19/h3-16,18H,1-2H3 |
InChI Key |
RPPKTYNSIJSGIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)C(C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid](/img/structure/B14023833.png)

![[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate](/img/structure/B14023847.png)

